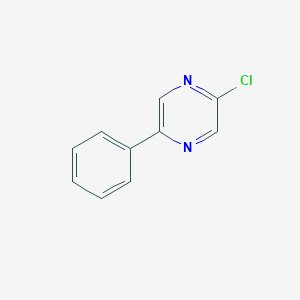

2-Chloro-5-phenylpyrazine

描述

Significance of Pyrazine (B50134) Scaffolds in Contemporary Organic Chemistry and Medicinal Applications

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in organic chemistry. researchgate.net Its derivatives are found in numerous natural products and have been instrumental in the development of a wide array of pharmaceuticals. mdpi.commdpi.comnih.gov The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. researchgate.netmdpi.com This has led to the incorporation of the pyrazine motif into drugs with diverse therapeutic applications, including anticancer, antitubercular, and antiviral agents. nih.govd-nb.info For instance, several FDA-approved drugs, such as the anticancer agent Bortezomib and the anti-tuberculosis drug Pyrazinamide (B1679903), feature a pyrazine core, highlighting the importance of this heterocycle in drug design. mdpi.compharmablock.com

The utility of the pyrazine scaffold extends beyond medicinal chemistry. Its unique electronic properties make it a valuable component in the design of functional materials, such as organic semiconductors. tandfonline.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, influencing the solid-state packing and electronic properties of materials. pharmablock.com

Overview of Halogenated Pyrazines as Privileged Structures in Synthetic Methodologies

The introduction of a halogen atom onto the pyrazine ring significantly enhances its synthetic versatility, making halogenated pyrazines valuable intermediates in organic synthesis. d-nb.infocymitquimica.com The presence of an electron-withdrawing halogen atom activates the pyrazine ring towards nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. acs.org This reactivity is crucial for the construction of complex molecular architectures.

Halogenated pyrazines are key starting materials for a variety of cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. tandfonline.commdpi.com These powerful synthetic methods enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted pyrazines. The specific halogen atom (F, Cl, Br, I) can influence the reactivity, with chloro- and bromo-pyrazines being commonly employed due to their optimal balance of reactivity and stability. d-nb.info

Positioning of 2-Chloro-5-phenylpyrazine within the Landscape of Substituted Pyrazine Derivatives

Among the various substituted pyrazines, this compound holds a distinct position due to its specific combination of a reactive chlorine atom and a phenyl group. sigmaaldrich.com The chlorine atom at the 2-position serves as a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions. The phenyl group at the 5-position, on the other hand, imparts a degree of rigidity and can engage in beneficial pi-stacking interactions, which can be important for biological activity or materials properties.

The synthesis of this compound itself can be achieved through methods such as the reaction of 2,5-dichloropyrazine (B10626) with a phenyl-containing reagent. Its derivatives have shown promise in medicinal chemistry, with some exhibiting significant antimycobacterial activity. For example, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. nih.gov

The table below provides a comparative overview of this compound and other related pyrazine derivatives, highlighting their key structural differences and primary areas of application.

| Compound Name | Structure | Key Differences from this compound | Primary Applications |

| This compound | A pyrazine ring with a chlorine at position 2 and a phenyl group at position 5. | - | Intermediate in organic synthesis, building block for medicinal chemistry and materials science. sigmaaldrich.com |

| 2,5-Dichloropyrazine | A pyrazine ring with chlorine atoms at positions 2 and 5. | Contains a second reactive chlorine atom, allowing for sequential or double substitutions. | Precursor for the synthesis of various disubstituted pyrazines. |

| 2-Chloro-5-methylpyrazine | A pyrazine ring with a chlorine at position 2 and a methyl group at position 5. | The methyl group is smaller and less sterically hindering than the phenyl group. | Intermediate in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com |

| 2-Chloro-5-(trifluoromethyl)pyrazine | A pyrazine ring with a chlorine at position 2 and a trifluoromethyl group at position 5. | The trifluoromethyl group is a strong electron-withdrawing group, increasing the electrophilicity of the chlorine-bearing carbon. | Used in the synthesis of agrochemicals and pharmaceuticals due to enhanced reactivity in coupling reactions. mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWXPYFPNVAWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361245 | |

| Record name | 2-chloro-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25844-73-9 | |

| Record name | 2-chloro-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-phenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Aspects of 2 Chloro 5 Phenylpyrazine

Reactivity Profile of the Chlorine Substituent in 2-Chloro-5-phenylpyrazine

The chlorine atom at the C-2 position of the pyrazine (B50134) ring is the primary site for functionalization. Its reactivity is significantly enhanced by the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, which stabilize the intermediate formed during nucleophilic aromatic substitution (SNAr).

The chlorine atom in this compound is readily displaced by a variety of nucleophiles, a reaction of fundamental importance for the synthesis of diverse derivatives. This susceptibility to nucleophilic aromatic substitution (SNAr) is a cornerstone of its use as a synthetic intermediate. nih.gov

Reactions with Amines: Amination reactions are extensively documented, where the chlorine is substituted by primary or secondary amines to form 2-amino-5-phenylpyrazine (B85306) derivatives. These reactions are often carried out by heating the chloropyrazine with an excess of the amine, which can also act as the base. nih.gov In some protocols, microwave irradiation has been employed to accelerate the reaction, significantly reducing reaction times. For instance, reacting a related 5-chloropyrazine-2-carboxamide (B1198457) with aqueous ammonia (B1221849) under microwave conditions at 160°C can yield the corresponding amino derivative in high yield. csfarmacie.cz The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic amine attacks the carbon atom bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity.

Reactions with Thiols: Similarly, thiols and their corresponding thiolates are effective nucleophiles for displacing the chlorine atom. The reaction of 2-chloropyrazine (B57796) with thiourea (B124793) is a known method to prepare pyrazine-2-thiol. researchgate.net This transformation highlights the utility of sulfur-based nucleophiles in creating C-S bonds at the pyrazine core.

The following table summarizes representative nucleophilic displacement reactions on pyrazine systems.

| Nucleophile | Reagent Example | Conditions | Product Type | Ref |

| Amine | Alkylamine | Ethanol, Reflux | 5-Alkylamino-N-phenylpyrazine-2-carboxamide | nih.gov |

| Amine | Aqueous Ammonia | Microwave, 160°C, 45 min | 5-Amino-N-phenylpyrazine-2-carboxamide | csfarmacie.cz |

| Thiol | Thiourea | 2 M Sulfuric Acid | Pyrazine-2-thiol | researchgate.net |

The reactivity of the halogen substituent in nucleophilic aromatic substitution (SNAr) on activated rings typically follows the order F > Cl > Br > I. researchgate.net This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates the initial rate-determining nucleophilic attack. Although specific comparative kinetic studies on the 2-halo-5-phenylpyrazine series are not extensively detailed in readily available literature, this general principle suggests that 2-fluoro-5-phenylpyrazine (B15381469) would be more reactive towards nucleophiles than this compound.

Conversely, in cross-coupling reactions like the Buchwald-Hartwig amination, the reactivity order of aryl halides is often reversed (Ar-I > Ar-Br > Ar-Cl), as the rate-determining step is typically the oxidative addition of the C-X bond to the palladium catalyst, which is more facile for weaker carbon-halogen bonds. wuxiapptec.com This implies that for such palladium-catalyzed derivatizations, this compound would be less reactive than its bromo or iodo counterparts, often requiring more forcing conditions or specialized ligands. numberanalytics.com The presence of chlorine atoms on heteroaryl rings has been noted as essential for the success of certain transformations, indicating its unique reactivity profile compared to other halogens in specific contexts. researchgate.net

Transformations and Stability of the Pyrazine Ring System in this compound

The pyrazine ring itself is a robust aromatic system but can undergo specific transformations under controlled oxidative or reductive conditions.

The pyrazine ring is generally stable towards oxidation, a property demonstrated by the use of strong oxidizing agents like permanganate (B83412) to oxidize alkyl side chains on pyrazines without degrading the ring itself. thieme-connect.de However, the nitrogen atoms of the pyrazine ring can be selectively oxidized to form pyrazine N-oxides. pharmacophorejournal.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxycarboxylic acids. thieme-connect.depharmacophorejournal.com

For example, the synthesis of 2-chloropyridine-N-oxide, a structurally related compound, can be accomplished with high yield by reacting 2-chloropyridine (B119429) with hydrogen peroxide in the presence of a catalyst at elevated temperatures (70-80°C). chemicalbook.com A similar strategy would be applicable to this compound to yield the corresponding N-oxide or N,N'-dioxide. The introduction of an N-oxide group can alter the electronic properties of the ring, potentially influencing the reactivity of the chlorine substituent or enabling further functionalization. organic-chemistry.org

Reduction of the pyrazine ring can lead to the formation of dihydropyrazine (B8608421) derivatives. These compounds are often generated in situ as intermediates during the synthesis of substituted pyrazines, for example, from the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by aromatization. google.comtandfonline.com Dihydropyrazines are generally very easily aromatized. pharmacophorejournal.com The controlled reduction of a stable aromatic pyrazine like this compound to a stable dihydropyrazine would require mild reducing agents or catalytic hydrogenation under specific conditions to avoid over-reduction or decomposition. While specific protocols for the reduction of this compound are not prominently featured, the formation of dihydropyrazines is a known transformation for the pyrazine ring system.

Mechanistic Elucidation of Carbon-Carbon and Carbon-Nitrogen Bond Formations in Derivatization

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. For a substrate like this compound, the Buchwald-Hartwig amination (for C-N bonds) and Suzuki coupling (for C-C bonds) are paramount.

Mechanism of Buchwald-Hartwig Amination (C-N Bond Formation): The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide. wikipedia.org The catalytic cycle, which is broadly accepted, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex. numberanalytics.comlibretexts.org

Amine Coordination and Deprotonation: An amine molecule coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium complex, which forms the desired 2-amino-5-phenylpyrazine derivative and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Mechanism of Suzuki Coupling (C-C Bond Formation): The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide. scribd.com This reaction is a powerful tool for forming C-C bonds. sigmaaldrich.com The mechanism is analogous to the Buchwald-Hartwig amination:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to this compound, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the halide and forming an arylpalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming a new C-C bond (e.g., creating a 2,5-diphenylpyrazine (B189496) derivative) and regenerating the Pd(0) catalyst. scribd.com

These mechanistic pathways underscore the versatility of this compound as a building block, enabling the systematic construction of complex molecules through controlled C-N and C-C bond formation.

Advanced Spectroscopic Characterization and Structural Investigations of 2 Chloro 5 Phenylpyrazine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Conformation Analysis

In the study of pyrazine (B50134) derivatives, FT-IR and FT-Raman spectra provide key insights into the vibrations of the pyrazine ring, the phenyl substituent, and the carbon-chlorine bond. For instance, the C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ range. mahendrapublications.com In a related compound, 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, the C-Cl stretching modes were identified at 671 cm⁻¹ in the Raman spectrum and 513 cm⁻¹ in the IR spectrum. mahendrapublications.com These assignments are often supported by theoretical calculations using Density Functional Theory (DFT), which can predict vibrational wavenumbers and help in making detailed assignments based on potential energy distribution (PED). mahendrapublications.comniscpr.res.in

The pyrazine ring itself has a set of characteristic vibrational modes. The ring breathing mode for 2-chloropyrazine (B57796) has been reported at 1049 cm⁻¹. researchgate.net Other ring stretching modes are typically found between 1548-1145 cm⁻¹. researchgate.net The in-plane and out-of-plane bending modes of the C-H bonds on the pyrazine ring are also identifiable, providing a complete picture of the molecule's vibrational landscape. mahendrapublications.com For example, in 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, pyrazine ring C-H in-plane bending modes were assigned at 1411 and 1274 cm⁻¹ in the IR spectrum, while out-of-plane bends were seen at 950 and 912 cm⁻¹. mahendrapublications.com

Analysis of related substituted pyrazine carboxamides reveals other characteristic peaks. The C=O stretching of an amide group, for instance, appears as a strong band around 1600-1700 cm⁻¹, while N-H stretching is observed in the region of 3300-3400 cm⁻¹. csfarmacie.czscielo.br These observations, while pertaining to derivatives, provide a solid foundation for interpreting the vibrational spectra of 2-Chloro-5-phenylpyrazine.

Table 1: Selected Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Frequency (cm⁻¹) (FT-IR) | Frequency (cm⁻¹) (FT-Raman) | Compound | Reference |

|---|---|---|---|---|

| C-Cl Stretch | 513 | 671 | 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide | mahendrapublications.com |

| Pyrazine Ring Breathing | 1023 | 1025 | Pyrazine-2-carboxamide | researchgate.net |

| Pyrazine C-H In-plane Bend | 1411, 1274 | 1410, 1274 | 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide | mahendrapublications.com |

| Pyrazine C-H Out-of-plane Bend | 950, 912 | 946, 916 | 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide | mahendrapublications.com |

Note: Data is based on derivatives and related compounds to infer the spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules like this compound. ¹H-NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR reveals the carbon skeleton of the molecule.

For derivatives of this compound, the NMR spectra show characteristic signals for both the pyrazine and phenyl rings. rsc.org In the ¹H-NMR spectrum of a closely related derivative, 2-Chloro-5-(4-(methylsulfonyl)phenyl)pyrazine, recorded in DMSO-d₆, the pyrazine protons appear as doublets at δ 9.24 and δ 8.93 ppm. blogspot.com The protons on the phenyl ring are observed as doublets at δ 8.38 and δ 8.09 ppm. blogspot.com Similarly, for 5-Chloro-N-phenylpyrazine-2-carboxamide in CDCl₃, the pyrazine protons are found at δ 9.27 and δ 8.57 ppm. nih.gov The chemical shifts of these protons are influenced by the electronic effects of the chlorine atom and the phenyl group.

The ¹³C-NMR spectrum provides complementary information. For 2-Chloro-5-(4-(methylsulfonyl)phenyl)pyrazine, the carbon signals of the pyrazine ring were observed in the range of δ 142.4-149.0 ppm, while the phenyl carbons appeared at δ 128.1-144.6 ppm. blogspot.com The specific chemical shifts are crucial for confirming the substitution pattern on both aromatic rings. rsc.orgnih.gov The use of different deuterated solvents can cause slight variations in chemical shifts, a factor that must be considered during analysis. sigmaaldrich.com

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Solvent | Nucleus | Pyrazine Ring Shifts (ppm) | Phenyl Ring Shifts (ppm) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-(4-(methylsulfonyl)phenyl)pyrazine | DMSO-d₆ | ¹H | 9.24 (d), 8.93 (d) | 8.38 (d), 8.09 (d) | blogspot.com |

| DMSO-d₆ | ¹³C | 149.0, 148.5, 142.7, 142.4 | 144.6, 139.8, 128.2, 128.1 | blogspot.com |

Note: 'd' denotes a doublet and 't' denotes a triplet. Data is from closely related derivatives.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). bioanalysis-zone.com This precision allows for the determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

For this compound (C₁₀H₇ClN₂), the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS. For instance, the HRMS analysis of a derivative, 2-Chloro-5-(4-(methylsulfonyl)phenyl)pyrazine, yielded a found mass of 269.0143 for the [M+H]⁺ ion, which was in close agreement with the calculated mass of 269.0146 for the formula C₁₁H₁₀ClN₂O₂S. blogspot.com

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. In the analysis of 5-Chloro-N-phenylpyrazine-2-carboxamide, the parent [M+H]⁺ ion was observed at m/z 234. nih.gov Further fragmentation of a related ion at m/z 216 showed fragments corresponding to the loss of HCl and the loss of the benzene (B151609) ring (m/z 77), providing clues about the molecule's connectivity. nih.gov This fragmentation data is vital for confirming the structure proposed by other spectroscopic methods.

Table 3: High-Resolution Mass Spectrometry Data for a this compound Derivative

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide |

| 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide |

| 2-chloropyrazine |

| Pyrazine-2-carboxamide |

| 2-Chloro-5-(4-(methylsulfonyl)phenyl)pyrazine |

| 5-Chloro-N-phenylpyrazine-2-carboxamide |

| C₁₀H₇ClN₂ |

Computational Chemistry and Molecular Modeling of 2 Chloro 5 Phenylpyrazine Systems

Quantum Chemical Investigations for Electronic Structure and Reactivity Prediction

Quantum chemical methods are employed to model the fundamental properties of a molecule based on the principles of quantum mechanics. These investigations provide a detailed picture of electron distribution and energy, which are crucial for predicting how a molecule will behave in a chemical reaction.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. etprogram.orgaps.org It is widely used for optimizing molecular geometries, predicting vibrational frequencies, and calculating various electronic properties. nanobioletters.comresearchgate.net In DFT, the energy of the system is determined as a functional of the electron density. etprogram.org A key aspect of this approach is the selection of an appropriate exchange-correlation functional and basis set, such as the commonly used B3LYP functional with a split-valence basis set like 6-311++G(d,p). chemmethod.com

For pyrazine (B50134) derivatives, DFT calculations are essential for obtaining an optimized molecular geometry, which corresponds to the minimum energy conformation of the molecule. chemmethod.com Studies on related structures, such as 5-chloro-N-phenylpyrazine-2-carboxamides, have utilized DFT to calculate geometric parameters (bond lengths and angles), which show good agreement with experimental data from X-ray diffraction. chemmethod.comsemanticscholar.org This validation is crucial as it confirms that the computational model accurately represents the real-world molecule. chemmethod.com

Energy landscape mapping, achieved through techniques like potential energy surface (PES) scans, allows researchers to identify stable conformers and the energy barriers for transition between them. By systematically changing specific dihedral angles and calculating the energy at each step, a map of the molecule's energetic landscape can be generated, revealing the most stable spatial arrangements and their relative energies.

| Parameter | Method | Significance | Reference |

| Molecular Geometry | DFT Optimization | Predicts the most stable 3D structure (bond lengths, angles). | nanobioletters.com |

| Vibrational Frequencies | DFT Frequency Calculation | Correlates with experimental IR & Raman spectra to confirm structure. | researchgate.net |

| Thermodynamic Properties | DFT Calculation | Determines properties like enthalpy, entropy, and Gibbs free energy. | nanobioletters.com |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. scirp.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and generally a "soft" molecule. semanticscholar.orgresearchgate.net Conversely, a large gap indicates high stability and low reactivity. nankai.edu.cn

In computational studies of pyrazine derivatives, the HOMO and LUMO energy levels are calculated using DFT. For example, in a study of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, the HOMO was found to be localized over the entire molecule, while the LUMO was primarily on the pyrazine ring and the trifluoromethylphenyl moiety. semanticscholar.org The energy gap (ΔE) for related compounds has been calculated to be in a range that indicates strong charge transfer interactions through the π-conjugated system. semanticscholar.org These calculations help in understanding the electronic transitions and reactivity patterns of the molecule. researchgate.net

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide | -6.918 | -2.004 | 4.914 | researchgate.net |

| Ortho-sulfonamidobenzamide derivative | -0.17954 | -0.01902 | 0.16052 | semanticscholar.org |

| N,N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] | -8.5415 | -5.463 | 3.0785 | chemmethod.com |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deavogadro.cc The MEP is plotted onto the molecule's surface, typically a constant electron density surface, using a color scale to represent different potential values. uni-muenchen.deresearchgate.net Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

For pyrazine derivatives, MEP analysis helps identify the most reactive sites. mdpi.com In a computational study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, the MEP plot showed that the negative potential was concentrated over the carbonyl (C=O) group, indicating it as a likely site for electrophilic interaction. uantwerpen.be Conversely, the positive potential was found over the amide (NH) group, marking it as a potential site for nucleophilic interaction. uantwerpen.be Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding, and for predicting how the molecule might interact with a biological receptor. mdpi.com

Charge distribution can also be quantified using population analysis methods, such as Mulliken population analysis or Natural Population Analysis (NPA), which assign partial charges to each atom in the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of bonding and electronic structure in terms of localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.denih.gov This analysis is used to investigate intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. researchgate.net

The strength of these donor-acceptor interactions can be estimated using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is a measure of the intensity of the interaction. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in drug discovery for predicting binding modes and estimating the binding affinity between a potential drug molecule and its biological target.

Molecular docking simulations place a ligand, such as 2-chloro-5-phenylpyrazine or its derivatives, into the binding site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and then using a scoring function to rank them based on their predicted binding affinity.

Studies on related 5-chloro-N-phenylpyrazine-2-carboxamides have used molecular docking to investigate their potential as antimycobacterial agents. mahendrapublications.comnih.gov For example, 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide was docked into the active site of enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis. The results showed a favorable binding affinity and identified key interactions, such as a hydrogen bond between the ligand and the amino acid residue Thr194. mahendrapublications.com Similarly, docking studies on other chloro-substituted aromatic compounds have highlighted the importance of hydrogen bonding, electrostatic interactions, and hydrophobic interactions with active site residues in forming a stable ligand-protein complex. nih.govnih.govresearchgate.net These predictions provide a rational basis for the observed biological activity and guide the design of new, more potent inhibitors.

| Ligand (Derivative) | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide | Enoyl-ACP reductase | -6.6 | Thr194 | mahendrapublications.com |

| 2-CH3-5-NO2 substituted benzamide (B126) derivative | α-glucosidase | Not specified | His:348, Tyr:344, Phe:298 | nih.gov |

| Compound 6e (2-chloro-pyridine derivative) | Telomerase (3DU6) | Not specified | Not specified | nih.gov |

| 2-chloro-5-fluoro phenol | S. aureus Tyrosyl-tRNA synthetase (1JIL) | Not specified | Not specified | nih.gov |

Identification of Key Residue Interactions and Binding Site Characteristics

Computational docking studies on derivatives of this compound have been instrumental in elucidating their mechanism of action at a molecular level. These studies simulate the binding of the ligand within the active site of a target protein, identifying key amino acid residues and the nature of the interactions that stabilize the complex. For instance, in the context of antimycobacterial research, molecular docking of related pyrazine compounds has been performed with targets such as mycobacterial enoyl-ACP reductase (InhA) and dihydropteroate (B1496061) synthase (DHPS). researchgate.netmdpi.com

In simulations with mycobacterial DHPS, derivatives were observed to occupy a cavity above the active site. mdpi.com Key interactions identified included hydrogen bonds forming between the sulfonamide oxygen of the ligand and the backbone of Arg214. mdpi.com The pyrazine core of the ligands was noted to fill a cavity formed by residues such as Gly181 and Arg214. mdpi.com Similarly, docking studies with InhA, a crucial enzyme in the fatty acid synthesis pathway of mycobacteria, revealed that active pyrazine-based compounds share common binding interactions with known inhibitors of the enzyme. researchgate.net

These computational approaches highlight that the binding of this compound derivatives is often governed by a combination of forces. The pyrazine and phenyl rings typically engage in hydrophobic and aromatic interactions with non-polar residues in the binding pocket. Meanwhile, the chloro-substituent and other functional groups can form specific hydrogen bonds or halogen bonds, which are crucial for anchoring the ligand in an optimal orientation for inhibitory activity. The characterization of these binding sites and interactions is fundamental for understanding the molecule's biological effects and for guiding further structural modifications.

Pharmacophore Modeling for Rational Drug Design and Lead Optimization

Pharmacophore modeling is a powerful computational strategy that distills the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This model serves as a template for designing new molecules with improved potency and selectivity.

In the absence of a high-resolution crystal structure of the target protein, a pharmacophore model can be generated by analyzing a set of active derivatives. This ligand-based approach involves superimposing several potent analogues of this compound and identifying the common chemical features—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups—that are consistently present. The spatial arrangement of these features defines the pharmacophore. For example, by analyzing a series of active N-phenylpyrazine-2-carboxamides, a model could be built that specifies the relative positions of the pyrazine ring, the phenyl ring, the amide linker, and key substituents that enhance activity. researchgate.netmdpi.com

When the three-dimensional structure of the target protein, either alone or in complex with a ligand, is available, a structure-based pharmacophore can be developed. This method directly maps the key interaction points within the protein's binding site. Based on docking studies of pyrazine derivatives into enzymes like mycobacterial DHPS, a pharmacophore model would include features corresponding to the hydrogen bonds with residues like Arg214 and the hydrophobic regions occupied by the pyrazine and phenyl rings. mdpi.com This approach can also utilize probes, such as pyridine (B92270) (PYR) for aromatic interactions or isopropanol (B130326) (IPA) for hydrogen bonding and hydrophobic interactions, in simulations to map out "hotspots" within the binding site that are crucial for ligand recognition. nih.gov These hotspots can then be used as pharmacophore constraints in virtual screening campaigns to identify novel scaffolds that fit the binding pocket. nih.gov

Both ligand- and structure-based pharmacophores are often based on static molecular conformations. However, proteins and ligands are inherently flexible. Molecular dynamics (MD) simulations can capture this dynamic nature by simulating the motion of the protein-ligand complex over time. nih.gov A dynamic pharmacophore model is generated by analyzing thousands of snapshots from an MD trajectory. This approach accounts for conformational changes in both the ligand and the protein's binding site, providing a more realistic representation of the binding event. For pyrazine derivatives, MD simulations can reveal transient interactions and different binding modes that would be missed by static models, leading to the development of more robust pharmacophores for designing next-generation inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Stability

Studies on related pyrazine compounds, such as amiloride (B1667095) analogs and substituted N-phenylpyrazine-2-carboxamides, have utilized MD simulations to explore their behavior in biological environments. nih.govcuni.czresearchgate.net By simulating the complex for periods ranging from nanoseconds to microseconds, researchers can observe how the ligand adapts its shape (conformation) to fit within the binding pocket and how the protein itself may adjust in response. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are cornerstone methodologies in medicinal chemistry for systematically correlating a molecule's chemical structure with its biological activity. mdpi.comsciforum.net These studies are vital for optimizing lead compounds by identifying which structural modifications enhance potency and which are detrimental.

SAR studies on N-phenylpyrazine-2-carboxamides, which are structurally analogous to derivatives of this compound, have yielded several key insights into their antimycobacterial activity. researchgate.netmdpi.com A consistent finding is the superiority of 5-chloro substitution on the pyrazine ring compared to 6-chloro or non-chlorinated versions, indicating the critical role of the chlorine atom's position. researchgate.netmdpi.com The phenyl ring has been shown to tolerate a wide variety of substituents, including both electron-donating and electron-withdrawing groups, without losing activity. mdpi.commdpi.com More specifically, some studies suggest an optimal substitution pattern on the benzene (B151609) ring involves an electron-withdrawing group at position 3 and/or an electron-donating group at position 4. mdpi.com Lipophilicity has also been identified as a significant factor, with increased lipophilicity often correlating with improved antimycobacterial effect. mdpi.comscispace.com

QSAR models take this analysis a step further by creating mathematical equations that quantify the relationship between chemical properties and activity. These models correlate physicochemical descriptors—such as lipophilicity (logP), electronic effects (Hammett constants, σ), and steric parameters—with biological data, like the Minimum Inhibitory Concentration (MIC). The goal is to develop a predictive model that can estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.

The table below presents SAR data for a series of 5-chloro-N-phenylpyrazine-2-carboxamide derivatives, illustrating the impact of different substituents on the phenyl ring on their activity against Mycobacterium tuberculosis.

| Compound | Substituent (R) on Phenyl Ring | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| 1 | 2-Cl | 6.25 | mdpi.com |

| 2 | 2-OH | 1.56 | mdpi.com |

| 3 | 2-OCH₃ | 3.13 | mdpi.com |

| 4 | 3-Cl | 3.13 | mdpi.com |

| 5 | 3-OH | 3.13 | mdpi.com |

| 6 | 4-F | 1.56 | mdpi.com |

| 7 | 4-Cl | 1.56 | mdpi.com |

| 8 | 4-OH | 3.13 | mdpi.com |

| 9 | 2,3-di-Cl | 3.13 | mdpi.com |

| 10 | 2,4-di-Cl | 3.13 | mdpi.com |

| 11 | 2,5-di-Cl | 3.13 | mdpi.com |

| 12 | 3,4-di-Cl | 3.13 | mdpi.com |

| 13 | 3,5-di-Cl | 3.13 | mdpi.com |

| 14 | 5-Cl, 2-OH | 1.56 | mdpi.com |

| 15 | 4-COOH | >50 | mdpi.com |

| 16 | 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | researchgate.netmdpi.com |

These analyses demonstrate a systematic approach to drug discovery, where computational modeling and empirical testing work in concert to rationally design more effective therapeutic agents based on the this compound scaffold.

Biological Activities and Molecular Mechanisms of Action of 2 Chloro 5 Phenylpyrazine Derivatives

Antimycobacterial Efficacy and Target Identification

The antimycobacterial properties of 2-chloro-5-phenylpyrazine derivatives have been a primary focus of investigation, revealing a promising spectrum of activity against various Mycobacterium species.

In Vitro Activity Against Mycobacterium tuberculosis Strains

A notable series of derivatives, the 5-chloro-N-phenylpyrazine-2-carboxamides, has demonstrated significant in vitro activity against the virulent Mycobacterium tuberculosis H37Rv strain. Many of these compounds exhibit Minimum Inhibitory Concentrations (MICs) in the range of 1.56 to 6.25 µg/mL. nih.govresearchgate.netnih.gov For instance, the compound 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide has shown a potent MIC of 1.56 µg/mL against M. tuberculosis. nih.govresearchgate.net Another derivative, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid, also displayed good activity with a MIC of 3.13 µg/mL against the same strain. nih.govresearchgate.net

Furthermore, studies on related 5-alkylamino-N-phenylpyrazine-2-carboxamides have been conducted against the avirulent M. tuberculosis H37Ra strain. Several compounds in this series, such as N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide and 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide, have shown micromolar MIC values, indicating their potential in targeting this strain as well.

Table 1: In Vitro Activity of this compound Derivatives Against M. tuberculosis Strains

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| 5-chloro-N-phenylpyrazine-2-carboxamides (general range) | H37Rv | 1.56-6.25 |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | H37Rv | 1.56 |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | H37Rv | 3.13 |

| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | H37Ra | 3.91 |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | H37Ra | 0.78 |

Activity Spectrum Against Atypical and Drug-Resistant Mycobacterial Species

The therapeutic potential of this compound derivatives extends beyond typical M. tuberculosis to include atypical and drug-resistant mycobacteria. The parent compound, 5-chloropyrazinamide (5-Cl-PZA), has demonstrated a broad spectrum of antimycobacterial activity. mdpi.comnih.gov This includes efficacy against pyrazinamide (B1679903) (PZA)-resistant strains and atypical mycobacteria that are naturally resistant to PZA, such as Mycobacterium kansasii, Mycobacterium smegmatis, Mycobacterium fortuitum, and Mycobacterium avium. mdpi.comnih.gov

Building on this, a series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides were synthesized and screened against M. kansasii and two strains of M. avium. nih.gov One notable derivative, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, was found to inhibit all tested strains, with a MIC of 12.5 µg/mL for the atypical mycobacteria. nih.govresearchgate.net Furthermore, specific N-benzyl-5-chloropyrazine-2-carboxamides, such as 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, have shown remarkable activity against M. kansasii, a species known for its natural resistance to PZA. bohrium.comresearchgate.net

Table 2: Activity of this compound Derivatives Against Atypical Mycobacteria

| Compound | Species | MIC (µg/mL) |

|---|---|---|

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. kansasii | 12.5 |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. avium | 12.5 |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | 3.13 |

| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | M. kansasii | 6.25 |

Elucidation of Specific Molecular Targets in Mycobacterial Pathways

A crucial aspect of understanding the efficacy of these compounds lies in identifying their molecular targets within mycobacterial pathways. Research has pinpointed the mycobacterial Fatty Acid Synthase I (FAS I) system as a key target for 5-chloropyrazinamide (5-Cl-PZA). mdpi.com This was initially suggested by the observation that overexpression of the fas1 gene in M. smegmatis conferred resistance to the compound. mdpi.comnih.gov

While direct inhibition of Aspartate Decarboxylase (PanD) and Quinolinic Acid Phosphoribosyltransferase (QAPRTase) by this compound derivatives is yet to be conclusively demonstrated, the parent compound, pyrazinamide, provides a strong rationale for investigating these pathways. PanD is involved in the biosynthesis of pantothenate (vitamin B5), an essential cofactor for coenzyme A production.

Broader Spectrum Antimicrobial Investigations

While the primary focus has been on antimycobacterial activity, some studies have explored the broader antimicrobial potential of pyrazine (B50134) derivatives, though specific data for this compound derivatives remains limited.

Antibacterial Activity Against Clinically Relevant Bacterial Pathogens

Investigations into the broader antibacterial activity of pyrazine derivatives have yielded varied results. For a series of 5-amino-N-phenylpyrazine-2-carboxamides, which are structurally related to the 5-chloro derivatives, no significant antibacterial activity was observed against a panel of bacterial strains. However, one compound, 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide, did exhibit moderate activity against Staphylococcus aureus with a MIC of 62.5 µM.

Antifungal Activity Against Fungal Pathogens (e.g., Candida Species)

The antifungal potential of pyrazine derivatives has also been explored, with some promising findings. For a series of 5-alkylamino-N-phenylpyrazine-2-carboxamides, sporadic antifungal activity was noted against the Candida genus. nih.gov More specifically, certain pyrazine carboxamide derivatives have shown moderate activity against the dermatophyte Trichophyton mentagrophytes, with the most active compound, 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide, displaying a MIC of 15.62 µmol/L. smolecule.com

Table 3: Broader Spectrum Antimicrobial Activity of Related Pyrazine Derivatives

| Compound Class/Derivative | Organism | Activity/MIC |

|---|---|---|

| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | Moderate activity (MIC = 62.5 µM) |

| 5-alkylamino-N-phenylpyrazine-2-carboxamides | Candida genus | Sporadic activity |

| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 15.62 µmol/L |

Enzyme and Receptor Modulation Studies

Research into the direct interaction of this compound derivatives with specific enzymes and receptors has been targeted, yet specific data remains limited for certain key areas.

Inhibition of Ion Channels (e.g., NaV1.8 Sodium Channel)

Currently, there is no specific scientific literature detailing the inhibitory effects of this compound derivatives on ion channels such as the NaV1.8 sodium channel. While the NaV1.8 channel is a significant target in pain research, studies have focused on other chemical scaffolds, such as 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide (B372718) derivatives, and no direct link to pyrazine-based compounds of this specific class has been established. nih.govdntb.gov.uaresearchgate.net

Modulation of G-protein Coupled Receptors (GPCRs)

Similarly, specific research on the modulation of G-protein Coupled Receptors (GPCRs) by this compound derivatives is not available in current scientific literature. GPCRs are a major family of receptors targeted for drug discovery, with modulation occurring via orthosteric or allosteric sites. nih.govnih.gov However, studies have not yet characterized the interaction of this particular class of pyrazine compounds with any GPCRs.

Bioactivity in Plant Systems

In contrast to the limited data in enzyme and receptor modulation, derivatives of this compound have demonstrated significant bioactivity in plant systems, particularly in the inhibition of photosynthesis and the elicitation of secondary metabolites.

Photosynthesis Inhibition Studies in Chloroplasts

Certain chlorinated N-phenylpyrazine-2-carboxamide derivatives have been identified as potent inhibitors of photosynthesis. These studies, conducted on chloroplasts isolated from spinach (Spinacia oleracea L.), measure the inhibition of the photosynthetic electron transport (PET). The mechanism of action for these compounds involves the blockage of the oxygen evolution rate (OER), a key process in Photosystem II. mdpi.commdpi.com

The efficacy of inhibition is linked to the lipophilicity of the compound and the nature of substituents on both the pyrazine and phenyl rings. researchgate.netnih.gov For instance, the presence of a chlorine atom on the pyrazine ring and a halogen on the phenyl ring can enhance inhibitory activity. nih.gov One of the most effective compounds identified is 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, which demonstrated a high PET inhibition. researchgate.netnih.govnih.gov

| Compound Name | IC50 (μmol/L) for PET Inhibition | Reference |

|---|---|---|

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 | researchgate.netnih.govnih.gov |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 51.0 | mdpi.com |

Role as Elicitors in Secondary Metabolite Production in In Vitro Cultures

Pyrazine carboxamide derivatives have been investigated for their role as abiotic elicitors in plant tissue cultures. Elicitors are compounds that, when applied in small concentrations, induce a stress response in plant cells, activating defense pathways that can lead to an enhanced production of valuable secondary metabolites. mdpi.commdpi.com

This elicitation mechanism provides a potential biotechnological application for these compounds to boost the synthesis of medicinally important phytochemicals in controlled laboratory environments. mdpi.com

| Elicitor Compound | Plant Culture | Primary Secondary Metabolite Affected | Observed Effect | Reference |

|---|---|---|---|---|

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum (Callus and Suspension Cultures) | Taxifolin | Good elicitor of production | nih.govnih.gov |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Silychristin | Increased abundance within the silymarin (B1681676) complex | nih.govphcog.com |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis (Callus Culture) | Flavonoids | Maximal production (approx. 900% increase) after 12 hours | mdpi.com |

Comprehensive Mechanisms of Action and Cellular Pathway Analysis

A comprehensive analysis of the cellular pathways modulated by this compound derivatives is not yet available. The current understanding of their mechanism of action is derived from the specific biological activities observed in plant systems.

In chloroplasts, the mechanism is the inhibition of the photosynthetic electron transport chain, a fundamental process for plant energy conversion. researchgate.netnih.gov As elicitors, the mechanism involves the induction of plant defense responses. mdpi.com Elicitor molecules are recognized by plant cells, triggering a signal cascade that leads to the activation of genes responsible for the synthesis of secondary metabolites as a defense strategy. mdpi.com

Beyond these activities in plants, the broader impact of these compounds on cellular pathways in other organisms has not been elucidated. Further research is required to understand their full mechanistic profile, including potential interactions with other enzymes, receptors, and signaling cascades.

Investigation of Cellular Pathway Perturbations Induced by Pyrazine Derivatives

Research into the biological activities of pyrazine derivatives has revealed their significant impact on various cellular signaling pathways, particularly those implicated in cancer progression. While direct studies on this compound are not extensively detailed in publicly available research, the broader class of pyrazine-containing compounds has been shown to perturb critical cellular mechanisms, primarily inducing apoptosis and inhibiting key signaling cascades.

One of the key areas of investigation has been the ability of pyrazine derivatives to trigger programmed cell death, or apoptosis, in cancer cells. For instance, certain phenylpiperazine derivatives, which share structural similarities with this compound, have been demonstrated to induce apoptosis and cause DNA fragmentation in prostate cancer cell lines. This apoptotic induction is often accompanied by an inhibition of cell cycle progression, leading to an accumulation of cells in specific phases of the cell cycle.

Furthermore, pyrazine derivatives have been identified as inhibitors of crucial signaling proteins. Notably, the protein tyrosine phosphatase SHP2 has emerged as a significant target. SHP2 is a non-receptor protein tyrosine phosphatase that plays a vital role in cell growth, differentiation, and apoptosis by modulating various signaling pathways, including the RAS/ERK pathway. Allosteric inhibitors of SHP2 that stabilize its inactive conformation have shown promise as anti-tumor agents. The pyrazine core is a key structural feature in some of these inhibitors.

The mechanism of action for some pyrazine derivatives also extends to the inhibition of protein kinases, which are pivotal in cellular signal transduction. While the broader class of pyrazine-based compounds has been explored as kinase inhibitors, the specific interactions and downstream effects can vary depending on the complete molecular structure of the derivative.

Interactive Table: Cellular Effects of Structurally Related Pyrazine Derivatives

| Cell Line | Compound Type | Observed Effect | Affected Pathway/Protein |

| Prostate Cancer Cells | Phenylpiperazine derivative | Induction of apoptosis, DNA fragmentation, cell cycle arrest | General apoptotic pathways |

| Various Cancer Cells | Pyrazine-based SHP2 inhibitor | Inhibition of cell proliferation | SHP2, RAS/ERK pathway |

Protein Binding Assays and X-ray Crystallography for Ligand-Target Complex Analysis

The analysis of ligand-target complexes through protein binding assays and X-ray crystallography provides invaluable insights into the molecular mechanisms of action of drug candidates. For pyrazine-based compounds, these techniques have elucidated the specific interactions that govern their inhibitory activity.

A systematic analysis of the Protein Data Bank (PDB) reveals common binding interactions for pyrazine-based ligands. The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, forming crucial connections with the protein backbone or specific amino acid residues within the binding site. Additionally, the aromatic nature of the pyrazine ring allows for π-π stacking and other non-polar interactions, while the presence of a chlorine atom, as in this compound, can lead to halogen bonding, further stabilizing the ligand-protein complex.

Interactive Table: Common Interactions of Pyrazine Moieties with Protein Targets

| Interaction Type | Description | Example Target |

| Hydrogen Bonding | Pyrazine nitrogen acts as an acceptor. | Kinases (e.g., PKCα, Syk) |

| π-Interactions | Stacking of the aromatic pyrazine ring with aromatic amino acid residues. | Various protein targets |

| Halogen Bonding | Interaction involving the chlorine substituent. | Potential in chloro-pyrazines |

| Coordination | Interaction with metal ions in the active site. | Metalloproteins |

Advanced Research Directions and Future Perspectives for 2 Chloro 5 Phenylpyrazine Chemistry

Design and Synthesis of Next-Generation Analogs with Enhanced Potency and Selectivity

The development of new derivatives from 2-Chloro-5-phenylpyrazine is a key area of research, aiming to create compounds with improved biological activity and selectivity. The pyrazine (B50134) ring is a common feature in many biologically active compounds, and modifying its substituents can lead to enhanced therapeutic properties. mdpi.com

One approach involves the synthesis of hybrid molecules that combine the pyrazine scaffold with other pharmacologically active moieties. For instance, researchers have designed and synthesized pyrazine-chromene-3-carbohydrazide conjugates with the potential for dual-target activity against SARS-CoV-2 enzymes. jrespharm.com This strategy leverages the known antiviral properties of both pyrazine-containing drugs and coumarin (B35378) analogs. jrespharm.com

Another promising direction is the creation of analogs with specific substitutions to enhance potency. For example, in the development of antimalarial compounds based on the jrespharm.comscispace.comscielo.brtriazolo[4,3-a]pyrazine scaffold, various substitutions have been explored to achieve high potency against Plasmodium falciparum. mdpi.com These studies have demonstrated that specific modifications can lead to compounds with significant activity and low cytotoxicity. mdpi.com

The following table summarizes examples of synthesized analogs and their targeted enhancements:

| Analog Class | Targeted Enhancement | Example Application/Target | Key Findings |

| Pyrazine-chromene conjugates | Dual-target activity | SARS-CoV-2 Mpro and RdRp | Designed compounds showed potential for dual inhibition based on molecular docking studies. jrespharm.com |

| Triazolopyrazine derivatives | Increased potency | Plasmodium falciparum | Series demonstrated potency down to 0.016 µM with low cytotoxicity. mdpi.com |

| jrespharm.comscispace.comOxadiazolo[3,4-b]pyrazine-containing compounds | Resistance-modifying agents | Multidrug-resistant Gram-negative bacteria | Discovered compounds that re-sensitized bacteria to colistin. researchgate.net |

| Pyrazoline-containing compounds | Neuroprotective activity | Alzheimer's and Parkinson's disease | Analogs showed promising inhibitory activity against AChE and MAO. nih.gov |

Exploration of In Vivo Efficacy, Metabolism, and Biodistribution for Translational Research

Translating promising in vitro findings into in vivo efficacy is a critical step in drug development. For derivatives of this compound, this involves comprehensive studies on their pharmacokinetic and pharmacodynamic properties. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are often used in the initial stages to assess the drug-likeness of newly designed compounds. jrespharm.com

For example, in the study of pyrazine-chromene conjugates, in silico predictions suggested that most of the designed compounds would be well-absorbed in the gastrointestinal tract and would not be subject to active efflux. jrespharm.com However, these predictions need to be validated through in vivo experiments in animal models.

Furthermore, understanding the metabolic pathways of these compounds is crucial. Studies on triazolopyrazine antimalarial candidates have included investigations into their stability in human liver microsomes and hepatocytes, which are essential for predicting their metabolic fate in humans. mdpi.com The biodistribution of these compounds also needs to be determined to ensure they reach the target tissues in sufficient concentrations.

Development of Polypharmacological and Multi-Targeting Strategies Based on the Pyrazine Scaffold

The concept of multi-target drug design, where a single molecule is designed to interact with multiple targets, is gaining traction as a strategy to combat complex diseases and overcome drug resistance. jrespharm.comresearchgate.net The pyrazine scaffold is well-suited for the development of such multi-target directed ligands (MTDLs). scispace.comresearchgate.net

Researchers have explored the use of pyrazine-based MTDLs for diseases like Alzheimer's, where multiple factors are involved. researchgate.net By designing molecules that can, for example, dually inhibit tau-aggregation and human acetylcholinesterase (hAChE), it may be possible to achieve a more effective treatment. researchgate.net The versatility of the pyrazine scaffold allows for the incorporation of different functional groups to target various biological pathways. mdpi.com

The development of pyrazine-based compounds with polypharmacological profiles is also being investigated for other conditions. This approach can offer advantages such as improved efficacy and a lower likelihood of developing resistance. jrespharm.com

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Pyrazine-Based Therapeutics

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. mednexus.organnualreviews.org These technologies can significantly accelerate the process of identifying and optimizing new drug candidates. mednexus.orgacs.org

In the context of pyrazine-based therapeutics, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that predict the biological activity of new pyrazine derivatives based on their structural features. scielo.br This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and testing. scielo.br

De Novo Drug Design: Generative AI models can design novel pyrazine-based molecules with desired pharmacological properties. researchgate.net

Prediction of Pharmacokinetic Properties: AI can predict the ADMET properties of pyrazine derivatives, helping to prioritize compounds with favorable drug-like characteristics. jrespharm.comresearchgate.net

Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for complex pyrazine-based molecules. acs.org

A study on imidazo[1,2-a]pyrazine (B1224502) derivatives used AI algorithms to build a QSAR model for anti-melanoma activity, leading to the design of new analogs with favorable predicted IC50 values. scielo.br This demonstrates the potential of integrating computational approaches into the discovery of pyrazine-based drugs.

Sustainable and Scalable Synthetic Development for Industrial and Pharmaceutical Applications

The development of sustainable and scalable synthetic methods is crucial for the industrial and pharmaceutical application of this compound and its derivatives. chemrxiv.orgresearchgate.net This involves moving towards greener chemical processes that minimize waste, reduce the use of hazardous materials, and are energy efficient. researchgate.net

Traditional synthetic methods often rely on harsh reagents and organic solvents. chemrxiv.org Modern approaches focus on alternatives such as:

Photoredox Catalysis: This method uses visible light to drive chemical reactions, offering a more sustainable alternative to traditional heating. For example, a photoredox/copper cocatalyzed cyclization has been developed for the synthesis of pyrazine derivatives.

Microwave-Assisted Synthesis: Microwave synthesis can significantly reduce reaction times and improve yields compared to conventional methods.

Flow Chemistry: Continuous flow technology can enable safer and more scalable production of pharmaceuticals. chemrxiv.org

Green Solvents: The use of environmentally friendly solvents, such as deep eutectic solvents (DESs), is being explored for pharmaceutical synthesis. ua.es

For the synthesis of this compound itself, methods that avoid hazardous nitration steps and utilize controlled chlorination are preferred for industrial applications. The scalability of multi-step synthetic routes is also an important consideration for producing gram quantities needed for pharmaceutical development.

The following table highlights some sustainable synthetic approaches relevant to pyrazine chemistry:

| Synthetic Approach | Key Advantages | Example Application |

| Photoredox Catalysis | Uses visible light, milder conditions | Synthesis of pyrazine derivatives via domino cyclization. |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Chlorination of phenylpyrazine derivatives. |

| Continuous Flow Technology | Scalability, improved safety, minimal waste | Amide bond formation in water. chemrxiv.org |

| Deep Eutectic Solvents (DESs) | Green alternative to conventional solvents | Photocatalytic amide synthesis. ua.es |

常见问题

Basic: What are the preferred synthetic routes for 2-chloro-5-phenylpyrazine, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves cyclization reactions of substituted hydrazides or coupling of phenyl groups to pyrazine cores. For example, cyclization of substituted benzoic acid hydrazides using POCl₃ at 120°C yields pyrazine derivatives . Validation of intermediates relies on spectroscopic techniques :

- IR spectroscopy confirms functional groups (e.g., C=O, N-H).

- ¹H/¹³C NMR resolves substituent positions and aromaticity.

- Mass spectrometry verifies molecular weight and fragmentation patterns.

Basic: How is the purity of this compound assessed in academic settings?

Methodological Answer:

Purity is evaluated via:

- HPLC-UV/Vis (High-Performance Liquid Chromatography) with a C18 column and acetonitrile/water mobile phase.

- Melting point analysis (deviations >2°C indicate impurities).

- Elemental analysis (C, H, N, Cl) to confirm empirical formula consistency .

Advanced: What strategies resolve contradictions in reported antimycobacterial activity data for this compound derivatives?

Methodological Answer:

Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from:

- Strain-specific sensitivity (e.g., M. tuberculosis H37Rv vs. M. avium).

- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance activity, while bulky groups reduce membrane permeability .

- Assay conditions : Variations in pH, incubation time, or nutrient media (e.g., Middlebrook 7H9 vs. Löwenstein-Jensen).

Validation protocol :

Replicate assays in triplicate.

Cross-validate using radiolabeled fatty acid synthesis assays to confirm target engagement (e.g., FASI inhibition) .

Advanced: How can computational methods optimize the design of this compound derivatives for FASI inhibition?

Methodological Answer:

-

Molecular docking (e.g., MOE software) identifies binding poses in the M. tuberculosis FASI active site (PDB: 4V1Q).

-

QSAR models correlate substituent properties (e.g., Hammett σ, logP) with inhibitory activity. For example:

Substituent (R) logP MIC (µg/mL) -OH 1.2 3.13 -Cl 2.8 1.56 Data from -

ADMET prediction (e.g., SwissADME) screens for cytotoxicity and metabolic stability .

Advanced: How do structural modifications at the pyrazine core affect cytotoxicity in mammalian cells?

Methodological Answer:

Cytotoxicity (e.g., in HepG2 or CHO cells) is minimized by:

- Hydrophilic substituents : Hydroxyl (-OH) or carboxyl (-COOH) groups reduce logP and improve solubility.

- Avoiding lipophilic chains : Longer alkylamino chains (>C6) increase membrane disruption .

Example : - 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (MIC = 1.56 µg/mL, SI >35) retains antimycobacterial activity with low toxicity .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and pyrazine protons (δ 8.9–9.3 ppm).

- ¹³C NMR : Pyrazine carbons (δ 145–160 ppm), phenyl carbons (δ 120–140 ppm).

- HRMS : Exact mass confirmation (e.g., C₁₁H₈ClN₃ requires m/z 217.0405) .

Advanced: How does this compound compare to pyrazinamide in targeting mycobacterial fatty acid synthase I (FASI)?

Methodological Answer:

- Mechanistic difference : Pyrazinamide requires bioactivation to pyrazinoic acid, whereas 5-Cl derivatives directly inhibit FASI with higher affinity (Kᵢ = 55 µM vs. 2,567 µM for PZA) .

- Broad-spectrum activity : 5-Cl derivatives inhibit non-tuberculous mycobacteria (e.g., M. kansasii, M. avium) at MIC 12.5 µg/mL .

Basic: What are the storage and handling protocols for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。